Cas no 281235-04-9 (methyl 4-(piperidin-4-yl)benzoate)
methyl 4-(piperidin-4-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-piperidin-4-yl-benzoate
- 4-Piperidin-4-ylbenzoic acid methyl ester
- 4-Piperidin-4-yl-benzoic acid methyl ester
- Benzoic acid, 4-(4-piperidinyl)-, methyl ester
- methyl 4-piperidin-4-ylbenzoate
- methyl 4-(piperidin-4-yl)benzoate
- 4-(4-piperidinyl)benzoic acid methyl ester
- DTXSID90950868
- AKOS000264756
- SCHEMBL65018
- MFCD04114993
- F13750
- AB19410
- EN300-241739
- 281235-04-9
- AS-76402
- CS-0144075
- GKSBLGJAXZOORS-UHFFFAOYSA-N
- FT-0602722
- Methyl 4-piperidin-4-yl-benzate
- Methyl4-piperidin-4-yl-benzoate
- methyl 4-(4-piperidyl)benzoate
- A819333
- DB-006898
- benzoic acid, 4-(4-piperidinyl)-, methyl ester, hydrochloride
- ALBB-019693
-
- MDL: MFCD04114993
- Inchi: 1S/C13H17NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3
- InChI Key: GKSBLGJAXZOORS-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=CC=1)C1CCNCC1)=O
Computed Properties
- Exact Mass: 219.12600
- Monoisotopic Mass: 219.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33000
- LogP: 2.26900
methyl 4-(piperidin-4-yl)benzoate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 4-(piperidin-4-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129004084-5g |
Methyl 4-piperidin-4-yl-benzoate |
281235-04-9 | 97% | 5g |
$573.68 | 2023-09-02 | |
| Fluorochem | 221684-1g |
Methyl 4-piperidin-4-yl-benzoate |
281235-04-9 | 95% | 1g |
£172.00 | 2022-03-01 | |
| Fluorochem | 221684-5g |
Methyl 4-piperidin-4-yl-benzoate |
281235-04-9 | 95% | 5g |
£689.00 | 2022-03-01 | |
| Chemenu | CM155873-5g |
4-Piperidin-4-yl-benzoic acid methyl ester |
281235-04-9 | 95+% | 5g |
$660 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57325-250mg |
Methyl 4-piperidin-4-yl-benzoate |
281235-04-9 | 97% | 250mg |
¥624.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57325-1g |
Methyl 4-piperidin-4-yl-benzoate |
281235-04-9 | 97% | 1g |
¥1517.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57325-100mg |
Methyl 4-piperidin-4-yl-benzoate |
281235-04-9 | 97% | 100mg |
¥417.0 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WF127-50mg |
methyl 4-(piperidin-4-yl)benzoate |
281235-04-9 | 97% | 50mg |
234.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WF127-200mg |
methyl 4-(piperidin-4-yl)benzoate |
281235-04-9 | 97% | 200mg |
568.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WF127-1g |
methyl 4-(piperidin-4-yl)benzoate |
281235-04-9 | 97% | 1g |
2027.0CNY | 2021-07-14 |
methyl 4-(piperidin-4-yl)benzoate Suppliers
methyl 4-(piperidin-4-yl)benzoate Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on methyl 4-(piperidin-4-yl)benzoate
Methyl 4-(piperidin-4-yl)benzoate (CAS No. 281235-04-9): A Comprehensive Overview
Methyl 4-(piperidin-4-yl)benzoate (CAS No. 281235-04-9) is a versatile chemical compound with significant applications in pharmaceutical research and organic synthesis. This ester derivative, featuring a piperidine ring and a benzoate moiety, has garnered attention due to its potential as a building block in drug discovery. Researchers and chemists frequently search for "methyl 4-(piperidin-4-yl)benzoate uses" or "CAS 281235-04-9 synthesis," highlighting its relevance in modern chemistry.
The compound's molecular structure combines the lipophilic piperidin-4-yl group with the aromatic benzoate ester, making it valuable for modifying drug solubility and bioavailability. Recent trends in medicinal chemistry show growing interest in "piperidine derivatives in drug design," positioning methyl 4-(piperidin-4-yl)benzoate as a compound of interest for CNS-targeting pharmaceuticals. Its balanced polarity profile answers frequent queries about "how to improve blood-brain barrier penetration" in small molecules.
From a synthetic chemistry perspective, methyl 4-(piperidin-4-yl)benzoate serves as a crucial intermediate. Laboratory searches often include terms like "esterification of 4-(piperidin-4-yl)benzoic acid" or "protecting group strategies for piperidine nitrogen." The compound's stability under various conditions makes it particularly useful for multi-step syntheses, addressing common challenges in "heterocyclic compound purification" that researchers frequently encounter.
The pharmaceutical applications of CAS 281235-04-9 extend to several therapeutic areas. Current research hotspots include its potential role in "GPCR-targeted drug development" and "allosteric modulator design," topics that dominate recent medicinal chemistry literature. The piperidine moiety's conformational flexibility answers the often-asked question about "rigid vs flexible linkers in drug molecules," making this compound valuable for structure-activity relationship studies.
Analytical characterization of methyl 4-(piperidin-4-yl)benzoate presents interesting challenges that resonate with current laboratory practices. Modern searches include "HPLC method development for piperidine compounds" and "mass spectrometry of nitrogen-containing esters," reflecting the compound's analytical complexity. The presence of both basic (piperidine) and ester functional groups requires specific approaches to "pH-dependent chromatography optimization," a common pain point in analytical method development.
In material science applications, methyl 4-(piperidin-4-yl)benzoate has shown promise as a building block for advanced materials. The growing field of "functional organic frameworks" frequently utilizes such bifunctional compounds, addressing search trends like "organic linkers for MOF synthesis." The compound's ability to participate in both coordination chemistry and covalent bonding makes it valuable for designing "multifunctional crystalline materials," a rapidly evolving research area.
The safety profile and handling considerations for CAS 281235-04-9 follow standard laboratory protocols for nitrogen-containing organic compounds. While not classified as hazardous under normal conditions, proper storage conditions (typically cool, dry environments) align with best practices for "long-term stability of heterocyclic esters," a common concern among industrial users. The compound's stability data helps answer practical questions about "shelf life of pharmaceutical intermediates" in research settings.
Market availability and sourcing of methyl 4-(piperidin-4-yl)benzoate reflect its growing importance. Procurement specialists often search for "reliable suppliers of piperidine derivatives" or "bulk quantities of CAS 281235-04-9." The compound's position in the supply chain connects to larger trends in "custom synthesis of drug intermediates" and "just-in-time delivery of research chemicals," highlighting its role in modern pharmaceutical manufacturing ecosystems.
Future research directions for methyl 4-(piperidin-4-yl)benzoate may explore its potential in emerging fields like "targeted protein degradation" or "covalent inhibitor design," both hot topics in current drug discovery. The compound's structural features make it adaptable to these innovative approaches, potentially answering future questions about "versatile scaffolds for PROTAC development." As synthetic methodologies advance, this molecule will likely maintain its relevance in cutting-edge pharmaceutical research.
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